![molecular formula C23H17N5OS B2885934 N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 335223-47-7](/img/structure/B2885934.png)
N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H17N5OS and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
Research involving heterocyclic derivatives like 1,3,4-oxadiazole and pyrazole novel derivatives, including those with naphthalen-1-yl groups, focuses on their computational and pharmacological potential. For example, these compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) suggests potential for therapeutic application. One study highlighted the binding and moderate inhibitory effects of these compounds in various assays, indicating their potential for drug development (Faheem, 2018).
Anticancer and Antimicrobial Activity
Naphthalene derivatives have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2, showcasing the potential of these compounds in antiviral therapies. One particular derivative demonstrated potent inhibitory activity in vitro, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010). Another study focused on the synthesis of naphthalen-2-yl acetate derivatives for their potential anticonvulsant properties, indicating the broad therapeutic potential of naphthalene-based compounds (Ghareb et al., 2017).
Molecular Design and Luminescence Properties
Naphthalene derivatives have been used to create complexes with interesting redox and luminescence properties. For instance, N,N'-chelating ligands based on the 2-(2-pyridyl)benzimidazole core with naphthyl substituents have been shown to exhibit luminescence arising from the MLCT state. These studies underscore the utility of naphthalene derivatives in the development of materials with potential applications in sensing, imaging, and electronic devices (Shavaleev et al., 2004).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including naphthalene components, have been synthesized and characterized for their antioxidant activity. These studies provide a foundation for the development of naphthalene-based compounds as antioxidants, which could be beneficial in various medical and industrial applications (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have shown promising cytotoxicity against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Compounds with similar structures have been found to inhibit cell cycle progression and induce apoptosis in cancer cells . They have also been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and apoptosis pathways . They have also been found to affect the NF-κB and IL-6 pathways .
Result of Action
Similar compounds have been found to inhibit cell cycle progression, induce apoptosis, activate caspase-3, and suppress nf-κb and il-6 activation . These effects suggest that Oprea1_224236 may have similar anticancer effects.
properties
IUPAC Name |
N-naphthalen-1-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-21(27-20-12-6-8-16-7-4-5-11-18(16)20)14-30-23-19-13-26-28(22(19)24-15-25-23)17-9-2-1-3-10-17/h1-13,15H,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDDUIBLRPVOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.